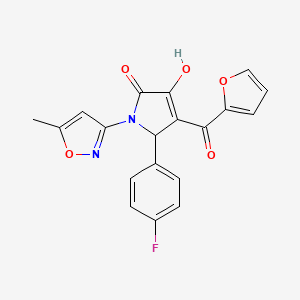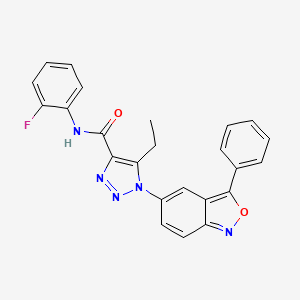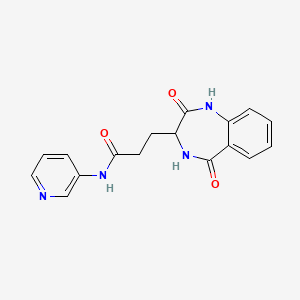
4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine, also known as DFPP, is an important compound in the field of medicinal chemistry. It is a synthetic compound that has been used in a variety of scientific research applications and has been studied for its ability to act as a potential therapeutic agent. DFPP is a member of the pyrimidine class of compounds, which are characterized by their six-membered ring structure. It is a relatively new compound, having been first synthesized in the early 2000s. The synthesis of DFPP involves the use of a variety of reagents, including a difluoromethylating agent, a fluorinated phenyl group, and a propan-2-yl group.
Mecanismo De Acción
The mechanism of action of 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine is not fully understood. However, it is believed that the compound acts as an inhibitor of both COX-2 and 5-LOX. The inhibition of these enzymes has been shown to reduce the production of pro-inflammatory molecules, which can have a variety of therapeutic effects. It is also believed that 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine may act as an antioxidant, which could potentially provide additional therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine have been studied extensively. Studies have shown that 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine has a variety of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial activities. In addition, 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine has been found to act as an inhibitor of both COX-2 and 5-LOX. The inhibition of these enzymes has been shown to reduce the production of pro-inflammatory molecules, which can have a variety of therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine in laboratory experiments has a variety of advantages. The compound is relatively easy to synthesize, and it is relatively stable in a variety of conditions. In addition, 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine has a variety of biological activities, making it a useful tool for studying the effects of different compounds on biological systems. However, there are also some limitations to using 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine in laboratory experiments. The compound is relatively expensive and difficult to obtain in large quantities, and it is also relatively unstable in certain conditions.
Direcciones Futuras
The potential therapeutic applications of 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine are an area of active research. Future studies should focus on further elucidating the mechanism of action of 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine and exploring its potential therapeutic benefits. In addition, further studies should focus on developing novel methods for the synthesis of 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine and exploring its potential use as a therapeutic agent in a variety of diseases and conditions. Finally, further studies should focus on exploring the potential side effects of 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine and developing methods to reduce or eliminate these side effects.
Métodos De Síntesis
The synthesis of 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine has been studied extensively and a variety of methods have been developed. The most widely used method for the synthesis of 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine is the Suzuki-Miyaura cross-coupling reaction. This method involves the use of a palladium-catalyzed cross-coupling of a difluoromethylating agent, such as a difluoromethyl bromide, with a fluorinated phenyl group, such as a 4-fluorophenyl group, and a propan-2-yl group. This reaction results in the formation of the desired product, 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine.
Aplicaciones Científicas De Investigación
4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine has been studied extensively for its potential therapeutic applications. It has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial activities. In addition, 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine has been studied for its ability to act as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory molecules, and inhibition of this enzyme has been shown to have potential therapeutic benefits. 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine has also been studied for its ability to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX). 5-LOX is an enzyme that is involved in the production of leukotrienes, which are pro-inflammatory molecules. Inhibition of this enzyme has been shown to have potential therapeutic benefits.
Propiedades
IUPAC Name |
4-(difluoromethyl)-6-(4-fluorophenyl)-N-propan-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c1-8(2)18-14-19-11(7-12(20-14)13(16)17)9-3-5-10(15)6-4-9/h3-8,13H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYLPZNCVQKEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(difluoromethyl)-6-(4-fluorophenyl)-N-isopropylpyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenyl-3-(2-{4-phenyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B6423511.png)

![3-(2-{4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6423524.png)


![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B6423546.png)
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(pyridin-2-yl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6423554.png)
![3-methyl-1-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetyl]urea](/img/structure/B6423556.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B6423567.png)
![1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B6423579.png)
![5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6423580.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B6423588.png)